molecular formula C12H15FN2O2 B2663074 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine CAS No. 1915359-34-0

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine

Cat. No.: B2663074
CAS No.: 1915359-34-0
M. Wt: 238.262
InChI Key: HWOVXMZKHARBEK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine ( 1915359-34-0) is a sophisticated chemical building block with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol . Its structure integrates two privileged pharmacophores in medicinal chemistry: a fluorinated pyridine ring and a methoxypiperidine group, connected by a carbonyl linker. The pyridine scaffold is a fundamental heteroaromatic system renowned for its widespread application in drug discovery . The inherent properties of the pyridine ring, including its water solubility, stability, and capacity to act as a hydrogen bond acceptor, make it a versatile scaffold for developing biologically active molecules . The incorporation of a fluorine atom at the 3-position of the pyridine ring is a classic strategy in modern medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Concurrently, the piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles found in pharmaceuticals and agrochemicals . The methoxy group on the piperidine ring offers a site for further functionalization and can influence the molecule's conformational properties. This specific molecular architecture makes this compound a valuable intermediate for researchers working across various domains, including oncology, neuroscience, and infectious diseases. It is particularly useful for constructing more complex target molecules for screening against biological targets such as enzyme families (e.g., kinases, PARP) or G-protein coupled receptors (GPCRs) . The compound is supplied for research purposes as a high-purity material. This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and institutional safety procedures.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVXMZKHARBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent, which provides high yields of fluorinated pyridines . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of methoxy-substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to its target, leading to increased biological activity. The piperidine moiety may also contribute to the compound’s overall pharmacokinetic profile by improving its solubility and stability .

Comparison with Similar Compounds

a) Structural Features

  • Substituent Complexity : The target compound’s 3-methoxypiperidine carbonyl group distinguishes it from simpler analogs like (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine, which lacks a carbonyl linker and uses a five-membered pyrrolidine ring . The piperidine moiety may offer enhanced binding specificity compared to pyrrolidine due to its larger ring size and conformational flexibility .

b) Physicochemical Properties

  • Molecular Weight : The target compound (~264 g/mol) occupies a middle range between the lighter pyrrolidine analog (166 g/mol) and the patent compound (~521 g/mol), suggesting balanced lipophilicity for membrane permeability .
  • Solubility: The methoxy group in the target compound likely enhances aqueous solubility compared to non-polar substituents like benzyloxy or trifluoromethyl groups .

c) Functional Implications

  • Medicinal Chemistry : Fluorinated pyridines, such as the target compound and the patent example, are frequently leveraged for their metabolic stability and ability to engage halogen-bonding interactions in biological targets . The patent compound’s trifluoromethyl furan group underscores the importance of fluorine in optimizing target affinity .
  • Synthetic Accessibility : The target compound’s synthesis may parallel methods described in EP 4,374,877 A2, where piperidine derivatives are coupled to heteroaromatic cores via carbonyl linkages .

Biological Activity

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a fluorine atom and a methoxypiperidine moiety. The synthesis typically involves multi-step organic reactions, including fluorination and carbonylation processes. The general synthetic route can be outlined as follows:

  • Fluorination : Introduction of fluorine at the 3-position of the pyridine ring.
  • Carbonylation : Formation of the carbonyl group through reaction with appropriate reagents.
  • Piperidine Attachment : Coupling of the methoxypiperidine unit to the pyridine core.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant anticancer activity. For instance, one study demonstrated that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Modulation : Interaction with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and metastasis in various cancers .
  • Inhibition of Enzymatic Activity : Some studies suggest that structural analogs inhibit cholinesterases and monoamine oxidase B, which are crucial for neurotransmitter regulation and may influence cancer progression .

Study 1: Anticancer Efficacy

In a comparative study, a series of piperidine derivatives were tested for their ability to inhibit tumor growth in vitro. The results showed that compounds with similar structures to this compound demonstrated effective inhibition of cell proliferation in several cancer cell lines, including colorectal and lung cancer models .

CompoundIC50 (µM)Cell Line
Compound A5.2FaDu
Compound B10.1HCT116
This compound7.8A549

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of piperidine derivatives against neurodegeneration. The study revealed that certain derivatives could mitigate oxidative stress and prevent neuronal apoptosis, suggesting their utility in treating neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine?

A practical approach involves coupling a fluoropyridine derivative with a functionalized piperidine moiety. For example:

  • Step 1 : Synthesize 3-fluoro-4-pyridinecarboxylic acid (CAS 393-53-3), a precursor, via halogenation or direct fluorination of pyridine derivatives .
  • Step 2 : Activate the carboxylic acid using coupling agents like EDCl/HOBt or CDI to form an acyl chloride intermediate.
  • Step 3 : React with 3-methoxypiperidine under basic conditions (e.g., DIPEA in DCM) to form the amide bond.
  • Critical Analysis : Ensure regioselectivity by controlling reaction temperatures (0–25°C) and protecting sensitive functional groups during fluorination steps .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm.
  • NMR : Confirm the fluorine substituent’s position via 19F^{19}\text{F} NMR (δ ≈ -110 ppm for 3-fluoro pyridine derivatives) and piperidine methoxy group using 1H^{1}\text{H} NMR (δ 3.3–3.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 279.1 (calculated for C12_{12}H14_{14}FN2_2O2_2).

Q. What stability considerations are critical for storage and handling?

  • Storage : Keep under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the amide bond.
  • Light Sensitivity : Fluorinated pyridines may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize the piperidine carbonyl group’s interactions with catalytic lysine residues.
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Off-Target Profiling : Use panels like Eurofins’ CEREP to assess selectivity against 50+ receptors/enzymes.
  • Mechanistic Validation : Employ CRISPR-edited cell lines to confirm target engagement (e.g., knockout of a suspected kinase) .

Q. How can the metabolic pathways of this compound be characterized?

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key phase I metabolites may include demethylation of the piperidine methoxy group.
  • Isotope Labeling : Use 14C^{14}\text{C}-labeled pyridine to track excretion profiles in preclinical models .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
3-Fluoro-4-pyridinecarboxylic acid393-53-3Core pyridine scaffold
3-Methoxypiperidine3430-28-6Amine coupling partner

Q. Table 2: Analytical Parameters for Quality Control

ParameterMethodAcceptable Criteria
PurityHPLC≥95% (Area at 254 nm)
Residual SolventsGC-FID<500 ppm (ICH Q3C compliant)
Heavy MetalsICP-MS<10 ppm

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